4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole 4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17206801
InChI: InChI=1S/C9H6BrF3N2O/c10-6-1-5(16-3-9(11,12)13)2-7-8(6)15-4-14-7/h1-2,4H,3H2,(H,14,15)
SMILES:
Molecular Formula: C9H6BrF3N2O
Molecular Weight: 295.06 g/mol

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole

CAS No.:

Cat. No.: VC17206801

Molecular Formula: C9H6BrF3N2O

Molecular Weight: 295.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole -

Specification

Molecular Formula C9H6BrF3N2O
Molecular Weight 295.06 g/mol
IUPAC Name 4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole
Standard InChI InChI=1S/C9H6BrF3N2O/c10-6-1-5(16-3-9(11,12)13)2-7-8(6)15-4-14-7/h1-2,4H,3H2,(H,14,15)
Standard InChI Key XHBBTWLEELZDSP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is formally designated under IUPAC nomenclature as 4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole. Key identifiers include:

PropertyValueSource
CAS Registry Number1820665-33-5
Molecular FormulaC₉H₆BrF₃N₂O
Molecular Weight295.06 g/mol
SMILES NotationC1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F
InChI KeyXHBBTWLEELZDSP-UHFFFAOYSA-N

The benzimidazole core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. Substituents include a bromine atom at position 4 and a 2,2,2-trifluoroethoxy group at position 6, introducing significant electronegativity and lipophilicity .

Synthetic Methodologies

Nucleophilic Substitution Pathways

The primary synthesis route involves functionalizing a pre-formed benzimidazole scaffold. A representative protocol includes:

  • Benzimidazole Core Formation: Condensation of 4-bromo-1,2-diaminobenzene with formic acid under reflux yields 4-bromo-1H-benzimidazole .

  • Trifluoroethoxy Introduction: Treatment with 2,2,2-trifluoroethyl bromide in the presence of NaH and tetra-n-butylammonium iodide (TBAI) in THF at 70°C achieves O-alkylation at position 6 .

ParameterConditionYield
Reagent Ratio1:1.2 (benzimidazole:alkylating agent)72–87%
Temperature70°C
CatalystTBAI (5 mol%)

Competing reactions at position 5 are mitigated by steric hindrance from the bromine substituent .

Alternative Strategies

Emerging approaches under investigation include:

  • Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura couplings using 4-bromo-6-(trifluoroethoxy)benzimidazole and arylboronic acids could diversify substitution patterns .

  • Microwave-Assisted Synthesis: Preliminary studies suggest reaction time reductions from 8 hours to <2 hours under microwave irradiation .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

Predicted properties derived from QSPR models indicate:

PropertyValueMethod
LogP (Octanol-Water)2.34 ± 0.15XLogP3
Aqueous Solubility0.12 mg/mL (25°C)ESOL
pKa5.1 (imidazole NH)ChemAxon

The trifluoroethoxy group enhances membrane permeability relative to unsubstituted benzimidazoles, while the bromine atom may facilitate halogen bonding in target interactions .

Metabolic Stability

In silico ADMET predictions using SwissADME highlight:

  • CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 50 μM), suggesting minimal drug-drug interaction risk.

  • Phase II Metabolism: Predominant glucuronidation at the benzimidazole NH group.

Future Research Directions

Synthetic Optimization

  • Develop enantioselective routes for chiral derivatives.

  • Explore continuous flow synthesis to enhance scalability.

Biological Screening

Priority targets should include:

  • Protozoal Infections: Plasmodium falciparum 3D7 strain (IC₅₀ determination).

  • Cancer Cell Lines: NCI-60 panel screening for GI₅₀ values.

Computational Modeling

Machine learning models (e.g., DeepChem) could predict novel derivatives with optimized LogP and target binding energies.

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